1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea
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Overview
Description
1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea is a synthetic organic compound that belongs to the class of urea derivatives. This compound is characterized by the presence of a methoxyethyl group, a naphthalen-1-ylmethyl group, and a thiophen-3-ylmethyl group attached to the urea moiety. The unique combination of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea typically involves the reaction of appropriate starting materials under controlled conditions. One common synthetic route includes the following steps:
Preparation of Intermediate Compounds: The synthesis begins with the preparation of intermediate compounds such as 2-methoxyethylamine, naphthalen-1-ylmethyl chloride, and thiophen-3-ylmethyl isocyanate.
Formation of Urea Derivative: The intermediate compounds are then reacted in the presence of a suitable catalyst and solvent to form the desired urea derivative. The reaction conditions, such as temperature, pressure, and reaction time, are optimized to achieve high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The choice of production method depends on factors such as the availability of raw materials, cost-effectiveness, and environmental considerations. Industrial production typically employs advanced techniques such as automated reactors, in-line monitoring, and purification systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at controlled temperatures.
Reduction: Lithium aluminum hydride, sodium borohydride; reactions are usually performed in anhydrous solvents under inert atmosphere.
Substitution: Halogens, alkylating agents; reactions may require catalysts and specific solvents to facilitate the substitution process.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated or carboxylated derivatives, while reduction may produce amine or alcohol derivatives. Substitution reactions can result in the formation of various substituted urea compounds with different functional groups.
Scientific Research Applications
1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including its mechanism of action and efficacy in preclinical models.
Industry: The compound is investigated for its potential use in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. For example, in biological systems, the compound may inhibit the growth of microorganisms by interfering with essential metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
1-(2-Methoxyethyl)-3-(phenylmethyl)-1-(thiophen-3-ylmethyl)urea: Similar structure but with a phenylmethyl group instead of a naphthalen-1-ylmethyl group.
1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(phenylmethyl)urea: Similar structure but with a phenylmethyl group instead of a thiophen-3-ylmethyl group.
1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(methyl)urea: Similar structure but with a methyl group instead of a thiophen-3-ylmethyl group.
Uniqueness
1-(2-Methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea is unique due to the specific combination of functional groups attached to the urea moiety This unique structure imparts distinct chemical and physical properties, such as solubility, reactivity, and stability, which differentiate it from other similar compounds
Properties
IUPAC Name |
1-(2-methoxyethyl)-3-(naphthalen-1-ylmethyl)-1-(thiophen-3-ylmethyl)urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O2S/c1-24-11-10-22(14-16-9-12-25-15-16)20(23)21-13-18-7-4-6-17-5-2-3-8-19(17)18/h2-9,12,15H,10-11,13-14H2,1H3,(H,21,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RBBZGKLYMLVPRA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCN(CC1=CSC=C1)C(=O)NCC2=CC=CC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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